methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
Description
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride (CAS: 1296797-07-3) is a chiral spirocyclic compound with a molecular weight of 191.66 g/mol and a purity of ≥98% . It is synthesized via a condensation reaction involving (R)-2-hydroxy-4-methylpentanoic acid and 1-methyl-1H-imidazole in tetrahydrofuran (THF), yielding a light-yellow oil with 99% efficiency . The compound serves as a critical intermediate in antiviral drug development, notably in the synthesis of CMX990, a potent SARS-CoV-2 3CL protease inhibitor bearing a novel warhead . Its spirocyclic structure and stereospecificity contribute to its role in modulating protease binding and pharmacokinetic properties.
Properties
IUPAC Name |
methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(2-3-8)5-9-6;/h6,9H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWDDUUNORZRFV-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CC2)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2(CC2)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Methyl (6S)-5-azaspiro[2Similar compounds have been shown to interact with enzymes such as extended-spectrum beta (β)-lactamase (esbl) inhibitors.
Mode of Action
The specific mode of action for Methyl (6S)-5-azaspiro[2It’s known that the compound undergoes reductive cleavage when treated with zinc in acetic acid, leading to the formation of 1,3-amino alcohols.
Biochemical Pathways
The biochemical pathways affected by Methyl (6S)-5-azaspiro[2The compound’s interaction with zinc in acetic acid leads to the cleavage of the n–o bond in the isoxazolidine ring, forming 1,3-amino alcohols. These 1,3-amino alcohols can then undergo cyclization under the reaction conditions to yield bi- or tricyclic lactams or lactones.
Result of Action
The result of the action of Methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride involves the formation of 1,3-amino alcohols through the cleavage of the N–O bond in the isoxazolidine ring. These 1,3-amino alcohols can then cyclize to form bi- or tricyclic lactams or lactones.
Action Environment
The action environment of Methyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is influenced by the presence of zinc in acetic acid, which leads to the cleavage of the N–O bond in the isoxazolidine ring. The cyclization of the resulting 1,3-amino alcohols to form bi- or tricyclic lactams or lactones also occurs under these conditions.
Biological Activity
Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride (CAS: 1296797-07-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
This compound is known to interact with various biochemical pathways, primarily through:
- Enzymatic Interactions : Similar compounds have shown interactions with extended-spectrum beta-lactamase (ESBL) inhibitors, indicating potential use in antibiotic resistance contexts.
- Reductive Cleavage : Under specific conditions (e.g., in the presence of zinc and acetic acid), the compound undergoes reductive cleavage, resulting in the formation of 1,3-amino alcohols. This reaction involves the cleavage of the N–O bond in the isoxazolidine ring, which is crucial for its biological activity .
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and antiviral agent.
Antibacterial Activity
Recent studies have indicated that derivatives of 5-azaspiro compounds exhibit significant antibacterial properties, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structural features of these compounds contribute to their efficacy against bacterial infections .
Antiviral Activity
Research has pointed towards the utility of this compound as an intermediate in synthesizing inhibitors for Hepatitis C virus (HCV) NS5A. The synthesis processes for these derivatives suggest that this compound may play a role in developing new antiviral therapies .
Case Studies and Research Findings
- In Vitro Studies : A study published in Biomed Research International demonstrated that a derivative of this compound exhibited potent inhibitory effects against MRSA clinical isolates, suggesting its application in treating resistant bacterial infections .
- Synthetic Applications : The compound has been utilized as an intermediate in synthesizing various biologically active molecules, particularly in the context of HCV treatment. This highlights its importance in pharmaceutical chemistry and drug development .
- Toxicological Profile : Toxicological assessments indicate that while the compound may cause respiratory irritation and skin irritation upon exposure, it is not classified as harmful when ingested based on current data from animal models .
Summary Table of Biological Activities
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial properties of methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics of this compound contribute to its efficacy against bacterial infections, making it a candidate for developing new antibiotics.
Case Study 1 : A study conducted by Joshi et al. evaluated the antimicrobial efficiency of synthesized derivatives of 5-azaspiro compounds. The results indicated significant inhibition of bacterial growth at low concentrations, establishing a potential for further drug development targeting resistant bacterial strains .
Antiviral Applications
The compound has also been investigated for its role in synthesizing inhibitors for Hepatitis C virus NS5A. The synthesis processes suggest that this compound can serve as an intermediate in developing antiviral therapies.
Case Study 2 : Research focused on the synthesis of analogs of the compound demonstrated its utility in producing effective inhibitors against Hepatitis C virus, showcasing its relevance in antiviral drug development .
Research Findings
Research into this compound has revealed promising results in various studies:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride with structurally related derivatives, highlighting key differences in functional groups, applications, and physicochemical properties.
Key Structural and Functional Differences:
Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity, favoring membrane permeability, while carboxylic acid derivatives (e.g., CAS 2200278-74-4) improve aqueous solubility .
Protective Groups : Boc-protected derivatives (e.g., CAS 1129634-44-1) stabilize the amine during synthesis but require deprotection for further reactivity .
Salt Forms : The potassium salt (CAS 1441673-92-2) eliminates counterion interference in chiral resolutions, unlike the hydrochloride form .
Functionalization: Ethynyl (CAS N/A) and methanol (CAS 2200258-97-3) derivatives enable click chemistry and solubility tuning, respectively .
Research Findings:
- CMX990 Synthesis: The target compound couples with (R)-2-hydroxy-4-methylpentanoic acid to form CMX990, achieving >95% purity via HPLC/NMR .
- Structural Dynamics: Derivatives with truncated P2-caps (e.g., compound 10 in ) exhibit reversible keto-enol tautomerism in acidic conditions, affecting chromatographic behavior .
- Stereochemical Stability : The (S)-configuration is critical for protease inhibition; racemization reduces binding affinity by >90% .
Preparation Methods
Simmons-Smith Reaction Route
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Starting from a 4-exocyclic methylene-substituted proline derivative | Proline derivative with exocyclic methylene | Chiral precursor ensures (S)-configuration |
| 2 | Cyclopropanation via Simmons-Smith reaction | Et2Zn + CH2I2 or ClCH2I, CF3COOH | Generates 5-azaspiro[2.4]heptane core |
| 3 | Esterification to methyl ester | Diazomethane or methyl chloroformate with base (e.g., TEA) | Converts acid to methyl ester |
| 4 | Formation of hydrochloride salt | Treatment with HCl in appropriate solvent | Stabilizes compound as hydrochloride salt |
This method is widely used in laboratory and industrial settings, but the use of Et2Zn requires careful handling due to its air sensitivity and flammability.
Dihalogenated Intermediate Route
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Oxidation of proline derivative | TEMPO/NaClO system at 0-5 °C | Converts hydroxyl to carboxylic acid |
| 2 | Alkylation to form alkene intermediate | Alkylene agents under basic conditions | Prepares for carbene addition |
| 3 | Addition of dihalocarbenes | Generated from thermolysis of trihaloacetic acid salts | Forms dihalogenated cyclopropane intermediate |
| 4 | Reductive hydrodehalogenation | Using reducing agents like Zn in acetic acid | Removes halogens to yield spiro compound |
| 5 | Esterification and salt formation | As above | Final steps to methyl ester hydrochloride |
This process is advantageous for scale-up due to reduced hazards and improved yields.
Enantioselective and Chiral Resolution Approaches
Enantioselective synthesis of the (S)-enantiomer can be achieved via catalytic asymmetric allylic alkylation to prepare the 4-methyleneproline scaffold, which is then transformed into the spirocyclic structure.
Chiral resolution methods involve condensing racemic 5-(tert-butyloxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid with chiral amine resolution reagents to form diastereomeric amides, followed by selective hydrolysis to isolate the (S)-enantiomer. This approach is industrially relevant for producing chiral intermediates for antiviral drugs such as ledipasvir.
Reaction Scheme Summary
| Reaction Step | Intermediate/Compound | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Oxidation | (2R,4S)-1-(Boc)-4-hydroxypyrrolidine-2-formic acid | TEMPO, NaClO | 0-5 °C, overnight | Carboxylic acid intermediate |
| Alkylation | Alkene intermediate | Alkylene agents, base | Room temperature | Prepares for carbene addition |
| Carbene addition | Dihalogenated cyclopropane | Trihaloacetic acid salts, phase transfer catalyst | Elevated temperature | Dihalogenated intermediate |
| Reduction | Spirocyclopropane acid | Zn, acetic acid | Room temperature | Dehalogenated spiro compound |
| Esterification | Methyl ester | Diazomethane or methyl chloroformate + base | Room temperature | Methyl ester derivative |
| Salt formation | Hydrochloride salt | HCl | Room temperature | Final product |
Research Findings and Industrial Considerations
Yield and Purity :
The dihalogenated intermediate route improves yields and simplifies purification compared to direct Simmons-Smith cyclopropanation.Safety and Scalability :
The alternative method reduces reliance on highly air-sensitive and flammable reagents like Et2Zn, making it more suitable for large-scale industrial synthesis.Biological Relevance :
The (S)-enantiomer is critical for biological activity in antiviral applications, necessitating enantioselective synthesis or efficient chiral resolution.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Simmons-Smith Cyclopropanation | Metal carbenoid (Et2Zn/CH2I2), direct cyclopropanation | Well-established, direct | Uses air-sensitive reagents, lower yield, purification challenges |
| Dihalogenated Carbene Addition + Reduction | Dihalogenated intermediate, reductive hydrodehalogenation | Higher yield, safer reagents, scalable | Multi-step, requires careful control of reduction step |
| Enantioselective Catalysis | One-pot double allylic alkylation | High enantioselectivity | Requires specialized catalysts, more complex |
| Chiral Resolution | Diastereomeric amide formation and hydrolysis | Cost-effective for large scale | Requires resolution agents, additional steps |
Q & A
Basic Research Questions
Q. What synthetic routes are optimized for producing methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves a multi-step sequence, including cyclopropane ring formation and stereoselective carboxylation. A key step is the decarboxylation of intermediates like dimethyl 6-oxo-5-azaspiro[2.4]heptane-4,4-dicarboxylate in the presence of DMSO, water, and NaCl at reflux, yielding methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate with 50% efficiency . For enantiomeric purity, chiral resolution via preparative HPLC or enzymatic catalysis is recommended.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this spirocyclic compound?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm spirocyclic geometry and stereochemistry, X-ray crystallography for absolute configuration validation, and mass spectrometry (HRMS) for molecular weight verification. Polarimetry or chiral chromatography (e.g., Chiralpak® columns) ensures enantiopurity. Impurity profiling requires HPLC-MS with reference standards .
Q. How can researchers assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using a factorial design:
- pH range : 1–12 (HCl/NaOH buffers) at 25°C and 40°C.
- Analysis : Monitor degradation via HPLC-UV at 254 nm.
- Kinetics : Apply Arrhenius equation to predict shelf life. Store samples in amber vials under inert gas (N₂) to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. What strategies resolve contradictions in stereochemical assignments reported for 5-azaspiro compounds?
- Methodological Answer : Discrepancies may arise from crystallographic vs. spectroscopic data. Use VCD (Vibrational Circular Dichroism) to cross-validate stereochemistry. For disputed configurations, re-synthesize intermediates (e.g., methyl 6-oxo-5-azaspiro[2.4]heptane-4-carboxylate) and compare optical rotations with literature values . Advanced DFT calculations (e.g., Gaussian 16) can predict NMR shifts and optical activity for validation .
Q. How to evaluate the environmental fate of this compound using a tiered risk-assessment framework?
- Methodological Answer : Follow the INCHEMBIOL project design:
- Phase 1 (Lab) : Determine logP, pKa, and hydrolysis rates (OECD 111).
- Phase 2 (Microcosm) : Assess biodegradation (OECD 301F) and bioaccumulation in model organisms (Daphnia magna).
- Phase 3 (Field) : Monitor persistence in soil/water systems via LC-MS/MS. Cross-reference with Ecotox Thresholds (EPA ECOTOX) .
Q. What experimental designs optimize impurity profiling during scale-up synthesis?
- Methodological Answer : Implement a Quality by Design (QbD) approach:
- Critical Process Parameters (CPPs) : Temperature, reaction time, catalyst loading.
- DoE (Design of Experiments) : Use a central composite design to map impurity formation (e.g., des-methyl byproducts).
- Control : Spiking studies with certified impurities (e.g., EP-grade reference standards) for HPLC calibration .
Q. How to model the compound’s pharmacokinetic properties using in silico tools?
- Methodological Answer : Utilize SwissADME for predicting logP, BBB permeability, and CYP450 interactions. Molecular docking (AutoDock Vina) identifies binding affinities to targets like monoamine oxidases. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. What statistical methods address data variability in bioactivity assays involving this compound?
- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. Use Grubbs’ test to identify outliers in dose-response curves (IC₅₀ values). For high-throughput screening, employ machine learning (Random Forest) to distinguish noise from true bioactivity signals .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
